Adenosine, N-(3-hydroxycyclopentyl)-

Description

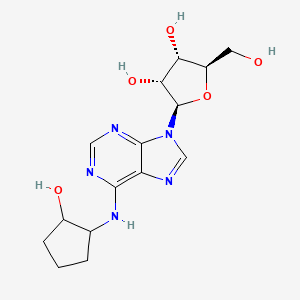

Adenosine, N-(3-hydroxycyclopentyl)- is a carbocyclic nucleoside derivative in which the ribose moiety of adenosine is replaced by a cyclopentane ring substituted with a hydroxyl group at the 3-position. This structural modification enhances metabolic stability and receptor selectivity compared to natural adenosine . Its stereochemistry—dictated by the hydroxycyclopentyl group’s spatial arrangement—plays a critical role in biological activity, as demonstrated in studies comparing cis/trans and enantiomeric configurations .

Properties

CAS No. |

124600-53-9 |

|---|---|

Molecular Formula |

C15H21N5O5 |

Molecular Weight |

351.36 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7?,8?,9-,11-,12-,15-/m1/s1 |

InChI Key |

GYWXTRVEUURNEW-COPUYWOFSA-N |

Isomeric SMILES |

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-(3-hydroxycyclopentyl)- typically involves the modification of adenosine through a series of chemical reactions. One common method involves the reaction of adenosine with a cyclopentyl derivative under specific conditions to introduce the hydroxycyclopentyl group . The reaction conditions often include the use of solvents like methylene chloride and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-(3-hydroxycyclopentyl)- undergoes various chemical reactions, including:

Reduction: This process involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonyl chloride, triethylamine, and methylene chloride . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Adenosine, N-(3-hydroxycyclopentyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine, N-(3-hydroxycyclopentyl)- involves its interaction with adenosine receptors, particularly A1 and A2 receptors . By binding to these receptors, the compound can modulate various physiological processes, including the inhibition of tumor necrosis factor-alpha (TNF-alpha) production . This interaction leads to the regulation of immune and inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues with Hydroxycyclopentyl Modifications

Functional Analogues with Aromatic or Alkyl Substituents

Stereochemical Impact on Bioactivity

Borcherding et al. (1996) demonstrated that stereoisomers of (3-hydroxycyclopentyl)adenines exhibit marked differences in TNF-α inhibition:

- (1S,3R)-isomer : IC₅₀ = 4.8 µM (most potent)

- (1R,3S)-isomer : IC₅₀ = 12.3 µM

- Racemic mixture : IC₅₀ = 8.1 µM .

This highlights the critical role of stereochemistry in receptor interaction, likely due to spatial compatibility with the A3 receptor’s binding pocket.

Mechanistic and Pharmacological Insights

Adenosine, N-(3-hydroxycyclopentyl)- operates through adenosine A3 receptor agonism, distinct from analogues like Adenosine, 2-(3-hydroxy-1-butynyl)-, which show non-selective receptor modulation . Its carbocyclic structure confers resistance to adenosine deaminase, prolonging half-life compared to ribose-based derivatives . In contrast, N-[(3-methoxyphenyl)methyl]-adenosine derivatives prioritize A1 receptor binding, limiting cross-reactivity with inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.